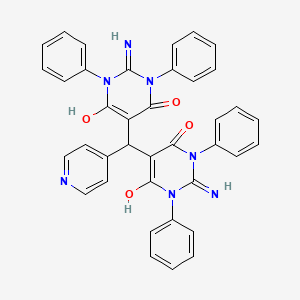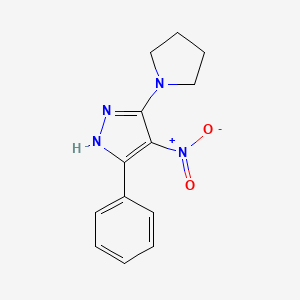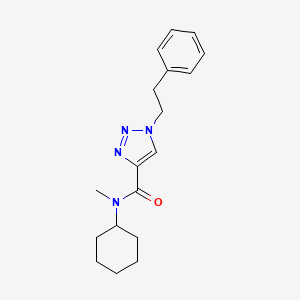
2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. It is a member of the acetamide family and is commonly referred to as EMPA. In
Aplicaciones Científicas De Investigación
EMPA has been studied extensively for its potential applications in various scientific research fields. One of its primary uses is as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition has been shown to have therapeutic potential in the treatment of various inflammatory diseases such as arthritis and cancer.
EMPA has also been studied for its potential applications in the field of cancer research. It has been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, EMPA has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of EMPA is primarily through the inhibition of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which play a key role in the inflammatory response. By inhibiting COX-2, EMPA reduces the production of prostaglandins and thereby reduces inflammation.
EMPA has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases, leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMPA are primarily related to its inhibition of COX-2 and induction of apoptosis. By reducing inflammation, EMPA may have a beneficial effect on various inflammatory diseases such as arthritis. Additionally, its anti-cancer properties may have potential therapeutic applications in the treatment of various forms of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of EMPA is its selectivity for COX-2 inhibition, which reduces the risk of unwanted side effects. Additionally, its synthesis method has been optimized to produce high yields of pure EMPA, making it readily available for laboratory experiments.
One limitation of EMPA is its potential toxicity, which may limit its use in clinical applications. Additionally, its selectivity for COX-2 may limit its effectiveness in treating certain types of inflammation that are not primarily mediated by COX-2.
Direcciones Futuras
There are several future directions for the study of EMPA. One area of interest is the development of more potent and selective COX-2 inhibitors. Additionally, the anti-cancer properties of EMPA warrant further investigation, particularly in the development of novel cancer therapies.
Another area of interest is the study of EMPA in combination with other drugs to enhance its therapeutic potential. For example, EMPA has been shown to enhance the effectiveness of chemotherapy drugs in the treatment of cancer.
Conclusion
In conclusion, 2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound with potential applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of pure EMPA, and its selectivity for COX-2 inhibition and anti-cancer properties make it a promising candidate for further study.
Métodos De Síntesis
The synthesis of EMPA involves the reaction of 2-ethylphenol with 4-methoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield EMPA. This synthesis method has been optimized to produce high yields of pure EMPA.
Propiedades
IUPAC Name |
2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-12-6-4-5-7-16(12)24-11-17(20)18-14-9-8-13(23-2)10-15(14)19(21)22/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSLKZWHEDQLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4899303.png)
![ethyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4899336.png)
![ethyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4899340.png)
![1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4899350.png)



![5-({[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4899366.png)

![3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4899386.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B4899394.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4899400.png)
![2,4-dichloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4899408.png)